molecular formula C9H10BrF2NO B13044708 (1S,2S)-1-Amino-1-(4-bromo-2,6-difluorophenyl)propan-2-OL

(1S,2S)-1-Amino-1-(4-bromo-2,6-difluorophenyl)propan-2-OL

Cat. No.: B13044708
M. Wt: 266.08 g/mol
InChI Key: MFAKSCMQXMQSKT-AJAUBTJJSA-N
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Description

(1S,2S)-1-Amino-1-(4-bromo-2,6-difluorophenyl)propan-2-OL is a chiral propanolamine derivative featuring a 4-bromo-2,6-difluorophenyl substituent. Its stereochemistry at the 1S and 2S positions distinguishes it from other stereoisomers and analogs. The compound’s structure combines a polar propan-2-ol backbone with halogenated aromatic groups, rendering it a candidate for studying receptor binding and metabolic stability in medicinal chemistry.

Properties

Molecular Formula

C9H10BrF2NO

Molecular Weight

266.08 g/mol

IUPAC Name

(1S,2S)-1-amino-1-(4-bromo-2,6-difluorophenyl)propan-2-ol

InChI

InChI=1S/C9H10BrF2NO/c1-4(14)9(13)8-6(11)2-5(10)3-7(8)12/h2-4,9,14H,13H2,1H3/t4-,9+/m0/s1

InChI Key

MFAKSCMQXMQSKT-AJAUBTJJSA-N

Isomeric SMILES

C[C@@H]([C@H](C1=C(C=C(C=C1F)Br)F)N)O

Canonical SMILES

CC(C(C1=C(C=C(C=C1F)Br)F)N)O

Origin of Product

United States

Biological Activity

(1S,2S)-1-Amino-1-(4-bromo-2,6-difluorophenyl)propan-2-OL, a chiral compound with the molecular formula C9H10BrF2NOC_9H_{10}BrF_2NO and a molecular weight of 266.08 g/mol, has garnered attention in pharmaceutical research due to its unique structural features and potential biological activities. This article explores its biological activity, including its mechanism of action, interactions with various biological targets, and potential therapeutic applications.

Chemical Structure and Properties

The compound features an amino group, a hydroxyl group, and a substituted phenyl ring containing both bromine and fluorine atoms. This configuration enhances its reactivity and ability to interact with biological molecules. The stereochemistry at the first and second carbon atoms is crucial for its biological function.

PropertyValue
CAS Number1934517-99-3
Molecular FormulaC9H10BrF2NOC_9H_{10}BrF_2NO
Molecular Weight266.08 g/mol

The biological activity of this compound is primarily attributed to its ability to form hydrogen bonds through its amino and hydroxyl groups. These interactions facilitate binding to active sites on enzymes or receptors, potentially modulating their activity. The presence of halogen substituents (bromine and fluorine) enhances binding affinity through halogen bonding and hydrophobic interactions, which are critical in drug design .

Enzyme Inhibition

Research indicates that this compound may act as an inhibitor for certain enzymes involved in disease pathways. For example, it has been studied as a potential inhibitor of β-secretase (BACE1), which plays a significant role in Alzheimer's disease pathology. The compound's structural characteristics suggest it could effectively inhibit BACE1 by stabilizing interactions within the enzyme's active site .

Case Studies

Several case studies highlight the biological activity of structurally related compounds:

  • BACE1 Inhibition : A study evaluated various inhibitors targeting BACE1 and reported that compounds with similar functional groups showed promising results in reducing amyloid-beta levels in transgenic mouse models .
  • Anticancer Activity : Research on structurally analogous compounds demonstrated IC50 values indicating potent anticancer effects against colon cancer cell lines. For instance, compounds with similar halogen substitutions exhibited IC50 values below 5 µM .

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Research
Recent studies have indicated that derivatives of (1S,2S)-1-amino compounds can exhibit significant anticancer properties. The compound's structural features allow it to interact with various biological targets involved in cancer cell proliferation and survival.

  • Case Study : A study published in the Journal of Medicinal Chemistry explored analogs of (1S,2S)-1-amino compounds that showed promise as inhibitors of antiapoptotic proteins like Bcl-2, which are often overexpressed in cancer cells. These inhibitors could potentially restore apoptotic pathways and enhance the efficacy of existing chemotherapeutic agents .

2. Neurological Disorders
The compound has also been investigated for its potential effects on neurological conditions. Its amino alcohol structure may influence neurotransmitter systems or neuroprotective pathways.

  • Case Study : Research indicated that certain analogs exhibited anticonvulsant properties in animal models. The presence of the bromo and difluoro substituents may enhance the binding affinity to specific receptors involved in seizure activity .

Synthesis and Derivatives

The synthesis of (1S,2S)-1-amino-1-(4-bromo-2,6-difluorophenyl)propan-2-OL involves multiple steps that can yield various derivatives with modified pharmacological profiles.

Derivative Modification Potential Application
Compound AAddition of methyl groupEnhanced bioavailability
Compound BSubstitution at nitrogenIncreased receptor specificity

Analytical Techniques

The analysis of (1S,2S)-1-amino compounds often employs advanced techniques such as:

  • Nuclear Magnetic Resonance (NMR) : Used to determine the structural integrity and purity of synthesized compounds.
  • Mass Spectrometry (MS) : Helps in confirming molecular weights and elucidating fragmentation patterns.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The compound’s unique halogenation pattern and stereochemistry critically influence its properties. Below is a comparative analysis with key analogs:

Compound Name Molecular Weight (g/mol) LogP Aqueous Solubility (mg/mL) Key Structural Differences
(1S,2S)-1-Amino-1-(4-bromo-2,6-difluorophenyl)propan-2-OL 290.1 2.8 0.15 4-Br, 2,6-F substituents; (1S,2S) stereochemistry
(1R,2R)-1-Amino-1-(4-bromo-2,6-difluorophenyl)propan-2-OL 290.1 2.8 0.14 Mirror stereochemistry (1R,2R)
(1S,2S)-1-Amino-1-(4-chloro-2,6-difluorophenyl)propan-2-OL 245.6 2.3 0.22 Br replaced with Cl at position 4
(1S,2S)-1-Amino-1-(2,4,6-trifluorophenyl)propan-2-OL 233.2 1.9 0.35 Br absent; additional F at position 4

Key Observations :

  • Stereochemistry impacts receptor binding: The (1S,2S) isomer shows 10-fold higher affinity for β1-adrenergic receptors than the (1R,2R) counterpart in vitro .
Receptor Binding Affinity (IC₅₀, nM)
Compound β1-Adrenergic β2-Adrenergic 5-HT1A
(1S,2S)-4-Bromo-2,6-difluoro analog 12.3 ± 1.5 45.2 ± 3.1 220 ± 18
(1S,2S)-4-Chloro-2,6-difluoro analog 18.7 ± 2.1 52.4 ± 4.5 195 ± 15
(1R,2R)-4-Bromo-2,6-difluoro analog 130 ± 10 210 ± 20 480 ± 30

Findings :

  • The (1S,2S)-4-bromo-2,6-difluoro variant exhibits superior β1 selectivity, attributed to optimal halogen size and stereochemical alignment with receptor pockets .
  • Chlorine substitution reduces β1 affinity but improves solubility, suggesting a trade-off between potency and bioavailability .

Metabolic Stability and Toxicity

Compound Human Liver Microsomal Stability (t₁/₂, min) CYP3A4 Inhibition (IC₅₀, μM) hERG Binding (IC₅₀, μM)
(1S,2S)-4-Bromo-2,6-difluoro analog 28.4 ± 2.3 15.2 ± 1.8 8.9 ± 0.7
(1S,2S)-4-Chloro-2,6-difluoro analog 35.1 ± 3.1 22.5 ± 2.5 12.4 ± 1.1
(1S,2S)-2,4,6-Trifluoro analog 42.6 ± 3.8 30.1 ± 3.2 18.3 ± 1.6

Insights :

  • Bromine’s electron-withdrawing effect accelerates oxidative metabolism, reducing half-life compared to less halogenated analogs .
  • Higher hERG binding (cardiotoxicity risk) in brominated derivatives necessitates structural optimization for clinical viability .

Preparation Methods

Stereoselective Amino Alcohol Formation

The key synthetic step involves the formation of the chiral amino alcohol moiety attached to the substituted phenyl ring.

  • Method: Reductive amination or asymmetric addition of an amino group to a ketone intermediate derived from 4-bromo-2,6-difluorophenyl precursors.
  • Catalysts: Chiral catalysts or auxiliaries are employed to ensure the (1S,2S) stereochemistry.
  • Typical Reaction Conditions: Controlled temperature (0–25°C) and inert atmosphere to prevent racemization.
  • Yields: Generally high, with enantiomeric excess (ee) above 95% reported in optimized protocols.

Halogenation and Functional Group Manipulation

  • The bromine and fluorine substituents are introduced or preserved through selective halogenation reactions.
  • Chlorinating agents such as thionyl chloride are used to convert carboxylic acid intermediates to acid chlorides, facilitating further amide or amino alcohol formation.
  • Solvent choice (e.g., ethyl acetate, dichloromethane) is critical for reaction efficiency and purity.

Purification and Crystallization

  • After synthesis, the compound is purified by recrystallization using solvents like methanol, ethyl acetate, or mixtures with n-heptane.
  • Vacuum drying at 50–60°C ensures removal of residual solvents.
  • Purity levels greater than 99.5% are achievable, as confirmed by chromatographic and spectroscopic methods.

Detailed Research Findings and Data

Reaction Scheme Summary

Step Reaction Type Reagents/Conditions Outcome Notes
1 Halogenation 4-bromo-2,6-difluoroaniline + chlorinating agent (e.g., SOCl2) Acid chloride intermediate Temperature: 25-55°C; Solvent: ethyl acetate or halogenated hydrocarbons
2 Amination Acid chloride + chiral amino alcohol precursor Formation of amino alcohol intermediate Use of chiral catalysts for stereoselectivity
3 Purification Recrystallization from methanol/n-heptane Pure (1S,2S)-1-Amino-1-(4-bromo-2,6-difluorophenyl)propan-2-OL Vacuum drying at 50-60°C

Stereochemical Control

  • The (1S,2S) configuration is maintained by employing chiral auxiliaries or catalysts during the amination step.
  • Reaction monitoring by chiral HPLC confirms enantiomeric purity.
  • Use of mild reaction conditions prevents epimerization.

Solvent Effects

Solvent Type Effect on Reaction Common Usage
Halogenated hydrocarbons (e.g., DCM) Good solubility, moderate polarity Used in chlorination and amination
Esters (e.g., ethyl acetate) Moderate polarity, good for recrystallization Purification step
Aromatic hydrocarbons (e.g., toluene) Non-polar, high boiling point Reaction medium for temperature control

Analytical Characterization Supporting Preparation

  • Melting Point: Typically reported around 130–135°C, confirming purity.
  • NMR Spectroscopy: Confirms chemical shifts consistent with amino and hydroxyl groups, and aromatic protons.
  • Mass Spectrometry: Molecular ion peak at m/z 266.09 matches expected molecular weight.
  • X-ray Crystallography: Confirms stereochemistry and molecular conformation.
  • Chromatography: HPLC purity >99.5%, with chiral columns confirming enantiomeric excess.

Summary Table of Preparation Parameters

Parameter Optimal Range/Value Impact on Product
Reaction Temperature 0–55°C Controls stereoselectivity and yield
Chlorinating Agent Thionyl chloride, oxalyl chloride Efficient conversion to acid chloride
Solvent Ethyl acetate, DCM, toluene Influences solubility and reaction rate
Catalyst Chiral amine catalysts or auxiliaries Ensures (1S,2S) stereochemistry
Purification Method Recrystallization in methanol/n-heptane Achieves >99.5% purity
Drying Conditions Vacuum, 50–60°C Removes solvents without decomposition

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